N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide
Description
N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide is a cyclopropane derivative featuring a hydroxymethyl substituent on the cyclopropane ring and an ethanethioamide functional group. Thioamides, compared to their oxoamide counterparts, often exhibit distinct electronic properties due to sulfur’s polarizability, which can influence reactivity and biological activity. Cyclopropane rings are known for their strain and unique bonding characteristics, which may enhance metabolic stability in pharmaceutical contexts.
Properties
CAS No. |
820252-91-3 |
|---|---|
Molecular Formula |
C6H11NOS |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
N-[1-(hydroxymethyl)cyclopropyl]ethanethioamide |
InChI |
InChI=1S/C6H11NOS/c1-5(9)7-6(4-8)2-3-6/h8H,2-4H2,1H3,(H,7,9) |
InChI Key |
ULBFWTBLMWRWFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1(CC1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-(Hydroxymethyl)cyclopropaneacetonitrile.
Bromination: The starting material undergoes bromination to form a tribromo intermediate.
Acetylation: The tribromo intermediate is then acetylated to produce 3-bromo-2,2-bis(bromomethyl)propyl acetate.
Reduction: The acetate is reduced using zinc powder in the presence of a catalyst and an organic solvent.
Substitution and Hydrolysis: The reduced product undergoes substitution with a cyanide solution and subsequent hydrolysis to yield 1-(Hydroxymethyl)cyclopropaneacetonitrile.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials and efficient reaction conditions to ensure high yield and purity. The steps include bromination, acetylation, reduction, substitution, and hydrolysis, with careful control of reaction parameters to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethanethioamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted ethanethioamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Antimicrobial Properties
N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide has been investigated for its anti-inflammatory effects. Research indicates that compounds with similar structural features exhibit significant anti-inflammatory activity, which could be harnessed for developing new therapeutic agents targeting inflammatory diseases .
In addition to its anti-inflammatory properties, this compound shows promise as an antimicrobial agent. Preliminary studies suggest that it can inhibit the growth of various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .
Agricultural Applications
Pesticidal Activity
The compound is also being explored for its potential use as a pesticide. Its structural characteristics may confer specific biological activities against pests, making it a candidate for developing safer and more effective agricultural chemicals. Research has shown that structurally similar compounds can disrupt pest metabolic pathways, leading to increased mortality rates in target species .
Materials Science
Polymer Synthesis
This compound can be utilized in the synthesis of novel polymers. Its unique functional groups allow for the modification of polymer properties, enhancing mechanical strength and thermal stability. This application is particularly relevant in developing advanced materials for industrial use .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy examined the antimicrobial efficacy of this compound and related compounds. The research demonstrated that modifications to the thioamide group significantly enhanced antimicrobial potency against gram-positive bacteria. Results showed a clear correlation between structural modifications and biological activity, suggesting pathways for optimizing compound efficacy .
Case Study 2: Anti-inflammatory Effects
In a study focused on inflammatory diseases, this compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The findings indicated a dose-dependent reduction in cytokine levels, supporting its potential as a therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory disorders .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, the following compounds are discussed in the evidence, highlighting key differences:
N-Hydroxyoctanamide (CAS 7377-03-9)
- Structure : A straight-chain hydroxyamide lacking cyclopropane or thioamide groups.
- Molecular Weight: Not explicitly stated, but inferred to be lower than the target compound.
- Safety Data : Requires skin protection (protective gloves, barrier creams) and respiratory protection under inadequate ventilation .
- Regulatory References : Classified under REACH, ADR/RID/ADN, and IMDG regulations .
N1-(3-Hydroxypropyl)-N2-[4-[5-[(4-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl]phenyl]ethanediamide (CAS 1021059-81-3)
- Structure : A complex diamide with a thiadiazole ring and methoxyphenyl substituents, differing from the cyclopropane-thioamide core of the target compound.
- Molecular Formula : C₂₀H₂₁N₅O₄S
- Molecular Weight : 427.477 g/mol .
- Applications: No specific uses mentioned, but thiadiazole derivatives are often explored for medicinal chemistry.
Key Structural and Functional Differences
Research Findings and Limitations
- Absence of Direct Data: None of the provided sources address this compound or its structural analogs. The evidence focuses on unrelated compounds, limiting a meaningful comparison.
- Inferred Properties: The cyclopropane ring in the target compound may confer greater steric strain and metabolic stability compared to linear amides like N-Hydroxyoctanamide.
Biological Activity
N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, presenting findings from relevant studies, case analyses, and a summary of its pharmacological implications.
- Molecular Formula : C₆H₁₁NOS
- Molar Mass : 145.22 g/mol
- Structure : The compound features a cyclopropyl group, which contributes to its biological activity by influencing steric and electronic properties.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of specific metabolic pathways.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Modulation : There is evidence suggesting that it may interact with G protein-coupled receptors (GPCRs), potentially influencing neurotransmitter systems relevant to psychiatric disorders.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
1. Enzyme Activity Study
A study conducted on the enzyme inhibitory effects of this compound revealed significant inhibition of key enzymes involved in steroid metabolism. The findings indicated that this compound could modulate the biological potency of steroids by altering their metabolic pathways, which is crucial in understanding its therapeutic potential in hormone-related conditions.
2. Neuroprotective Effects
In vitro studies demonstrated that this compound exhibited neuroprotective effects against oxidative stress-induced neuronal cell death. This suggests its potential application in treating neurodegenerative diseases where oxidative damage is a contributing factor.
3. Anticancer Research
Research involving various cancer cell lines showed that the compound could inhibit cell proliferation and induce apoptosis, making it a candidate for further investigation as an anticancer agent. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
